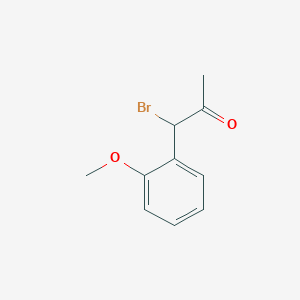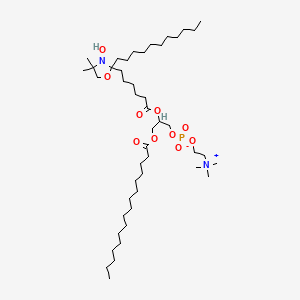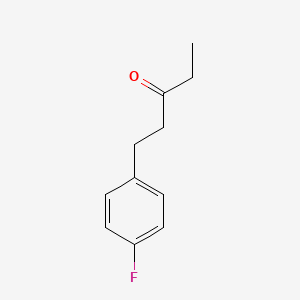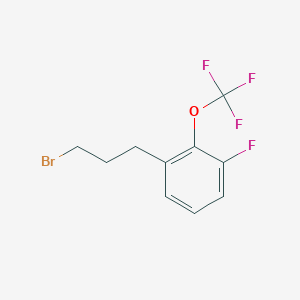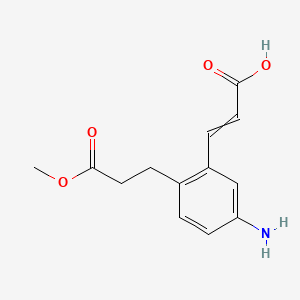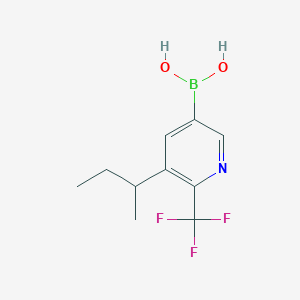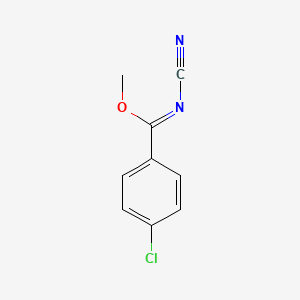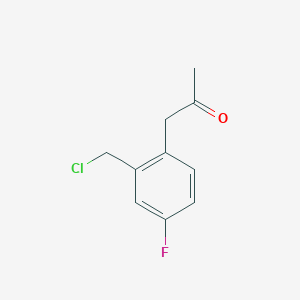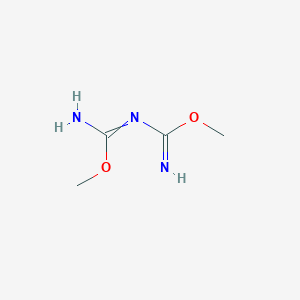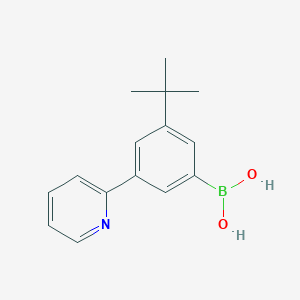
(3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a tert-butyl group, a pyridin-2-yl group, and a phenyl ring, making it a versatile building block for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid typically involves the reaction of a suitable boronic ester with the corresponding aryl halide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and often requires a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization or chromatography techniques to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
(3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to a boronate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents and suitable catalysts.
Major Products Formed
Phenols: Formed through oxidation.
Boronate Esters: Formed through reduction.
Substituted Phenyl Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and pyridin-2-yl groups, making it less sterically hindered.
Pyridinylboronic Acid: Contains the pyridinyl group but lacks the tert-butyl group.
tert-Butylboronic Acid: Contains the tert-butyl group but lacks the pyridinyl group.
Uniqueness
(3-(tert-Butyl)-5-(pyridin-2-yl)phenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and steric properties. This makes it a valuable compound for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C15H18BNO2 |
|---|---|
Peso molecular |
255.12 g/mol |
Nombre IUPAC |
(3-tert-butyl-5-pyridin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-15(2,3)12-8-11(9-13(10-12)16(18)19)14-6-4-5-7-17-14/h4-10,18-19H,1-3H3 |
Clave InChI |
XUBKKGQEMYEWNY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=CC=CC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)

